molecular formula C15H16N2O4 B6605599 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate CAS No. 2248261-20-1

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate

Cat. No. B6605599
M. Wt: 288.30 g/mol
InChI Key: OKOWEXVAFCLLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate (DIMPC) is an organic compound that is widely used in research and development laboratories due to its unique properties. It is a heterocyclic compound with a molecular formula of C18H22N2O4 and a molecular weight of 326.37 g/mol. DIMPC is a colorless, odorless, crystalline solid at room temperature and is soluble in water, ethanol, and other organic solvents. The compound has been studied extensively in recent years due to its potential applications in a wide range of fields, including medicinal chemistry, biochemistry, and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate' involves the condensation of 1-methylpiperidine-2-carboxylic acid with phthalic anhydride, followed by reduction and esterification.

Starting Materials
1-methylpiperidine-2-carboxylic acid, phthalic anhydride, sodium borohydride, methanol, sulfuric acid, sodium hydroxide, acetic anhydride

Reaction
1. Condensation of 1-methylpiperidine-2-carboxylic acid with phthalic anhydride in the presence of sulfuric acid to form 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid, 2. Reduction of 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid with sodium borohydride in methanol to form 1,3-dihydro-2H-isoindole-2-carboxylic acid, 3. Esterification of 1,3-dihydro-2H-isoindole-2-carboxylic acid with acetic anhydride in the presence of sodium hydroxide to form 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate

Mechanism Of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate is not completely understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of DNA, RNA, and proteins. Additionally, it is believed to act as an antioxidant and to have anti-inflammatory properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate are not well understood. However, it has been suggested that the compound may have anti-cancer and anti-inflammatory properties. Additionally, it has been suggested that the compound may have anti-bacterial and antiviral properties.

Advantages And Limitations For Lab Experiments

The main advantage of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate in laboratory experiments is its availability. The compound is readily available and can be easily synthesized using simple methods. Additionally, the compound is relatively stable and can be stored for extended periods of time. The main disadvantage of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate in laboratory experiments is its toxicity. The compound is toxic and should be handled with caution.

Future Directions

The potential applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate are vast and the compound has the potential to be used in a wide range of fields. Future research should focus on further exploring the biochemical and physiological effects of the compound, as well as developing new methods for its synthesis. Additionally, further research should be conducted to explore the potential applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate in medicinal chemistry, biochemistry, and pharmacology. Finally, further research should be conducted to explore the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate as an antioxidant and anti-inflammatory agent.

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate is widely used in scientific research due to its unique properties. It has been used in the synthesis of various compounds, such as imidazolium salts and quinolines. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate has been used in the synthesis of chiral compounds, which are important in the development of new drugs.

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-methylpiperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-16-9-5-4-8-12(16)15(20)21-17-13(18)10-6-2-3-7-11(10)14(17)19/h2-3,6-7,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOWEXVAFCLLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.